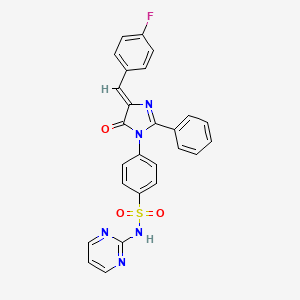
Anticancer agent 204
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has been shown to arrest the cell cycle of HepG2 cells in the G1 phase and induce apoptosis by reducing the level of mitochondrial membrane polarization . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 204 involves the fluorination of cinnamide derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. continuous flow synthesis has been highlighted as a promising approach for the production of anticancer drugs, offering benefits such as better heat and mass transfer, improved process control, and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 204 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical properties and potential biological activities .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 204 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of fluorination on the biological activity of cinnamide derivatives.
Biology: Investigated for its ability to induce apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored for its potential use in cancer treatment, particularly in targeting hepatocellular carcinoma cells.
Wirkmechanismus
The mechanism of action of Anticancer agent 204 involves the induction of apoptosis in cancer cells. This is achieved through the reduction of mitochondrial membrane polarization, leading to the activation of apoptotic pathways. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinones: Known for their anticancer activities, including inhibition of cancer cell proliferation and induction of apoptosis.
Vinca Alkaloids: Plant-derived compounds used in cancer treatment for their ability to inhibit cell division.
Polyphenols: Natural compounds with anticancer properties, including antioxidant and anti-inflammatory activities.
Uniqueness of Anticancer agent 204
This compound is unique due to its fluorinated cinnamide structure, which enhances its anticancer activity by inducing apoptosis through mitochondrial membrane polarization reduction. This specific mechanism of action and its ability to arrest the cell cycle in the G1 phase distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C26H18FN5O3S |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
4-[(4Z)-4-[(4-fluorophenyl)methylidene]-5-oxo-2-phenylimidazol-1-yl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H18FN5O3S/c27-20-9-7-18(8-10-20)17-23-25(33)32(24(30-23)19-5-2-1-3-6-19)21-11-13-22(14-12-21)36(34,35)31-26-28-15-4-16-29-26/h1-17H,(H,28,29,31)/b23-17- |
InChI-Schlüssel |
HOMRBLHASZFJNL-QJOMJCCJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


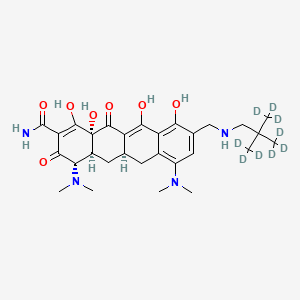

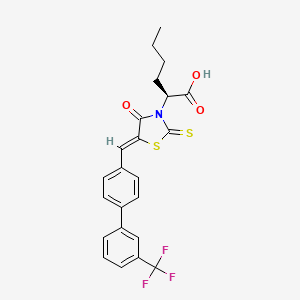

![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
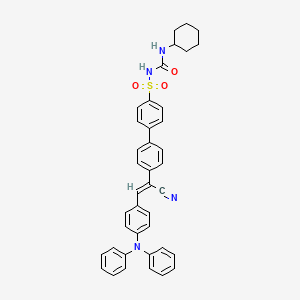
![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
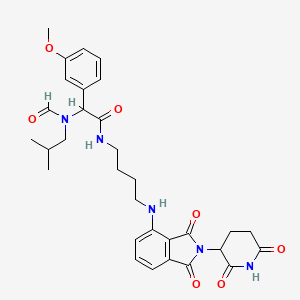


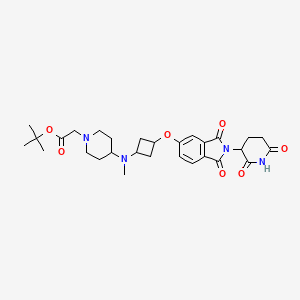
![[1-13Cgal]Lactose Monohydrate](/img/structure/B12378118.png)
